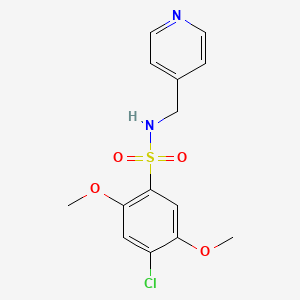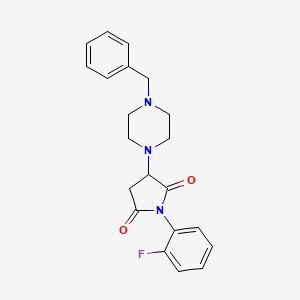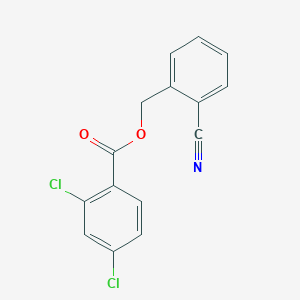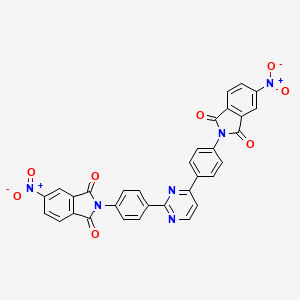![molecular formula C23H28N2O3 B5064606 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as GBR 12909, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 has been extensively studied for its potential applications in scientific research. It is primarily used as a dopamine reuptake inhibitor, which means it blocks the reabsorption of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This property has made this compound 12909 a valuable tool in studying the role of dopamine in various physiological and pathological processes.
Wirkmechanismus
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 acts as a selective dopamine reuptake inhibitor, blocking the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling. This compound 12909 has been shown to have a higher affinity for DAT than other dopamine reuptake inhibitors, making it a valuable tool in studying the role of dopamine in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound 12909 has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the striatum, which is involved in motor control and reward processing. This compound 12909 has also been shown to increase dopamine levels in the prefrontal cortex, which is involved in executive function and decision-making. Additionally, this compound 12909 has been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 has several advantages as a tool in scientific research. It is highly selective for DAT, making it a valuable tool in studying the role of dopamine in various physiological and pathological processes. Additionally, this compound 12909 has a higher affinity for DAT than other dopamine reuptake inhibitors, making it a more potent tool. However, this compound 12909 also has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound 12909 has been shown to have some off-target effects, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909. One area of interest is its potential as a treatment for Parkinson's disease. This compound 12909 has been shown to increase dopamine levels in the striatum, which is affected in Parkinson's disease. Additionally, this compound 12909 has been shown to have neuroprotective effects in animal models of Parkinson's disease. Another area of interest is its potential as a tool in studying the role of dopamine in addiction. This compound 12909 has been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant. Further research is needed to fully understand the potential applications of this compound 12909 in scientific research.
Synthesemethoden
2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol 12909 can be synthesized through a multistep process involving the reaction of piperazine with benzofuran-2-carboxaldehyde and 3-methoxybenzylchloride. The resulting intermediate is then reduced with sodium borohydride to yield the final product, this compound 12909. The synthesis process has been optimized over the years, resulting in high yields and purity of the compound.
Eigenschaften
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-7-4-5-18(13-21)15-25-11-10-24(16-20(25)9-12-26)17-22-14-19-6-2-3-8-23(19)28-22/h2-8,13-14,20,26H,9-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRCNLSKXFCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)

![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)

![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5064564.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)
![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)
